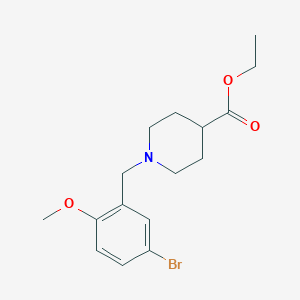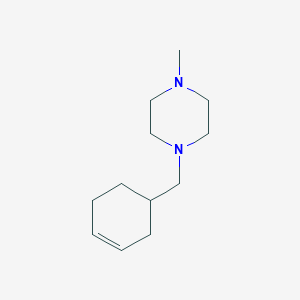![molecular formula C17H23NO3 B4886070 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4886070.png)
2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid
Descripción general
Descripción
2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PACCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PACCA is a cyclic amino acid derivative that has been shown to have beneficial effects on various physiological and biochemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various tissues. 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific conditions.
Direcciones Futuras
There are several potential future directions for research on 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of interest is the development of 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid-based drugs for the treatment of inflammatory and neurological disorders. Another area of interest is the investigation of the mechanisms underlying 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid's effects on inflammation and neuroprotection. Further research is also needed to determine the optimal dosage and administration of 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid for therapeutic use.
Aplicaciones Científicas De Investigación
2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has anti-inflammatory properties and may be effective in treating conditions such as arthritis and other inflammatory diseases. 2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-phenylpropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(20)21/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZTYXSLGLFGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]methyl}-4-methylmorpholin-4-ium iodide](/img/structure/B4886003.png)
![[1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4886018.png)
![N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4886030.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4886032.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,4-difluorophenyl)acetamide]](/img/structure/B4886060.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4886075.png)
![N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4886092.png)

![3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B4886100.png)
![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)

![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)